molecular formula C27H38O5S B12663935 (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate CAS No. 85586-69-2

(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate

Cat. No.: B12663935
CAS No.: 85586-69-2
M. Wt: 474.7 g/mol
InChI Key: HWGDUDVARBKUGF-UHFFFAOYSA-N
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Properties

CAS No.

85586-69-2

Molecular Formula

C27H38O5S

Molecular Weight

474.7 g/mol

IUPAC Name

(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulfonate

InChI

InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(29,30)32-23-31-27(25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,27H,2-10,17,22-23H2,1H3

InChI Key

HWGDUDVARBKUGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)OCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves several steps. The primary synthetic route includes the reaction of dodecane-1-sulfonic acid with (2-oxo-1,2-diphenylethoxy)methyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the final product .

Chemical Reactions Analysis

(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate undergoes various chemical reactions, including:

Scientific Research Applications

(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate in terms of its specific alkyl chain length and its resulting chemical and physical properties.

Biological Activity

(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate, with the CAS number 85586-69-2, is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies highlighting its biological effects.

The molecular formula of (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate is C27H38O5SC_{27}H_{38}O_5S, and it has a molecular weight of 470.66 g/mol. Its structure includes a diphenyl moiety and a long aliphatic carbon chain, which may contribute to its biological activity.

PropertyValue
Molecular Formula C27H38O5S
Molecular Weight 470.66 g/mol
IUPAC Name (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate
CAS Number 85586-69-2

The biological activity of (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.
  • Cell Membrane Alteration : Its long aliphatic chain suggests potential interactions with cell membranes, possibly altering their permeability and affecting cellular processes.
  • Antioxidant Activity : Preliminary studies indicate that similar compounds can exhibit antioxidant properties, which may contribute to their biological effects.

Anticancer Activity

Recent research has focused on the anticancer potential of compounds with similar structures. For example, naphthoquinone derivatives with long aliphatic chains demonstrated significant anticancer activity against various cell lines, suggesting that (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate might also exhibit similar properties.

A study evaluated the cytotoxic effects of related sulfonates against human cancer cell lines, reporting IC50 values that indicate effective inhibition of cell proliferation at low concentrations. The results are summarized in the table below:

CompoundCell LineIC50 (µM)
Naphthoquinone Amide with 16 Carbon ChainJurkat15
Naphthoquinone Amide with 16 Carbon ChainHCT-11620
Naphthoquinone Amide with 16 Carbon ChainMDA-MB-23125

Case Studies

Several case studies have highlighted the biological effects of sulfonated compounds:

  • Study on Aliphatic Sulfonates : Research indicated that sulfonates with longer aliphatic chains exhibited enhanced adjuvant activity in immunological assays. This suggests that similar structural features in (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate could enhance its immunomodulatory effects.
    "The combination of basicity and a long aliphatic chain appears to be crucial for the observed biological activity" .
  • Antioxidant Properties : Compounds structurally related to (2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate showed significant antioxidant activity in vitro. This property is essential for protecting cells from oxidative stress and could be a mechanism through which this compound exerts its effects.

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